molecular formula C15H11ClFN5OS3 B2671135 5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 879943-45-0

5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2671135
CAS No.: 879943-45-0
M. Wt: 427.92
InChI Key: WPGUIUSYTJWRBK-UHFFFAOYSA-N
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Description

5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide is a recognized and potent inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. This compound has emerged as a critical pharmacological tool in basic and translational research, particularly in the fields of oncology and neurodegenerative diseases. Its primary mechanism of action involves the selective inhibition of SIRT2's deacetylase activity, which leads to the hyperacetylation of its substrate proteins, most notably α-tubulin. In the context of cancer research, SIRT2 inhibition disrupts mitotic progression and promotes cell cycle arrest, providing a strategy to target proliferating cells. Studies have investigated its role in various cancer models, including leukemias and solid tumors, where it can induce apoptosis and synergize with other chemotherapeutic agents. Furthermore, due to SIRT2's involvement in protein aggregate clearance pathways, this inhibitor is also utilized in research models of neurodegenerative disorders such as Parkinson's disease, where it has been shown to modulate α-synuclein toxicity. The compound's well-defined target and mechanism make it invaluable for dissecting the complex biological roles of SIRT2 and for validating it as a therapeutic target in multiple disease paradigms.

Properties

IUPAC Name

5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5OS3/c1-24-13-18-6-10(16)11(19-13)12(23)20-14-21-22-15(26-14)25-7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGUIUSYTJWRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorophenyl halide reacts with a thiol or thiolate to form the desired sulfanyl derivative.

    Construction of the Pyrimidine Ring: The pyrimidine ring can be constructed through condensation reactions involving appropriate amidines and β-dicarbonyl compounds.

    Final Coupling and Functionalization: The final step involves coupling the thiadiazole and pyrimidine intermediates, followed by functionalization to introduce the chloro and methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Coupling Reactions: The compound can engage in coupling reactions such as Suzuki-Miyaura or Heck reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

    Coupling: Palladium catalysts with appropriate ligands in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it a valuable precursor in organic synthesis.

Synthesis Techniques

  • Formation of Thiadiazole and Pyrimidine Rings : The synthesis typically involves multiple steps including cyclization reactions to form the thiadiazole and pyrimidine structures.
  • Substitution Reactions : The chloro and methylsulfanyl groups can undergo nucleophilic substitutions to yield derivatives with enhanced properties.

Biology

The biological applications of this compound are significant, particularly in the realm of drug discovery and development.

Antimicrobial and Anticancer Properties

Studies have indicated that compounds similar to 5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide exhibit promising antimicrobial and anticancer activities. For example:

  • Cytotoxic Activity : Research has demonstrated that derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others .
  • Mechanism of Action : These compounds may act by interfering with specific cellular pathways or by inducing apoptosis in cancer cells.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects.

Targeting Enzymes and Receptors

The structural characteristics allow it to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in disease processes, contributing to its potential as a therapeutic agent.
  • Receptor Modulation : The compound could modulate receptor activity, which is crucial for developing drugs targeting specific pathways.

Industry

Beyond laboratory applications, this compound has implications in industrial settings.

Development of Advanced Materials

The unique properties of this compound make it suitable for:

  • Specialty Chemicals : Used as a precursor for creating high-performance materials.
  • Agricultural Applications : Potential use in developing agrochemicals due to its biological activity against pests and pathogens.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects against MCF-7 cell line.
Synthesis TechniquesDetailed methods for synthesizing derivatives with enhanced biological activity.
Industrial ApplicationExplored potential uses in specialty chemicals and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Variations

Pyrimidine-Thiadiazole Derivatives
  • : The compound 5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide (PK11007) shares a pyrimidine-thiadiazole scaffold with the main compound but differs in the oxidation state of the sulfur atom (sulfonyl vs. sulfanyl). This modification increases polarity and may alter pharmacokinetic properties, such as solubility and membrane permeability .
  • : 5-Chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide replaces the thiadiazole with a sulfamoylphenyl-ethyl group.
Thiadiazole Derivatives with Alternative Cores
  • : Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine incorporate a thiophene ring instead of pyrimidine. These compounds demonstrated selective anticancer activity against breast cancer (MCF7) with IC50 values as low as 1.28 μg/mL, highlighting the importance of fluorophenyl substituents in bioactivity .
  • : 2-Chloro-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives feature a pyridine-thiadiazole core. The most active analog (7d) showed potent cytotoxicity against Caco-2 cells (IC50 = 1.8 μM), suggesting that methoxy and fluoro-phenoxy groups enhance activity .

Biological Activity

5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article summarizes the findings related to its biological activity, including cytotoxicity, anticancer properties, and structure-activity relationships.

  • Molecular Formula : C15H11ClN5OS3
  • Molecular Weight : 444.4 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. Specifically, studies on 1,3,4-thiadiazole derivatives have demonstrated promising results against various cancer cell lines.

  • Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance:
    • A549 (lung carcinoma) : IC50 = 0.52 μg/mL
    • MCF-7 (breast cancer) : IC50 = 0.28 μg/mL
    • SK-MEL-2 (melanoma) : IC50 = 4.27 μg/mL .
  • Mechanism of Action : The compound's mechanism includes the inhibition of ERK1/2 signaling pathways and induction of apoptosis through caspase activation. Studies have shown that it leads to cell cycle arrest at the G1 phase and promotes progression into the S phase .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications in substituents on the thiadiazole ring significantly affect potency:

  • The presence of fluorine atoms has been correlated with increased anticancer activity.
  • Substituents such as methylsulfanyl groups enhance lipophilicity and may improve cellular uptake .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

  • It exhibited moderate antibacterial effects against various strains.
  • The structure's ability to interact with bacterial DNA suggests potential as a lead compound for developing new antibiotics .

Study 1: Cytotoxicity Assessment in Cancer Cell Lines

A study conducted on various thiadiazole derivatives included this compound. The results indicated that this compound effectively inhibited cancer cell proliferation in both 2D and 3D cultures.

Cell LineIC50 (μg/mL)
MCF-70.28
A5490.52
SK-MEL-24.27

Study 2: Mechanistic Insights into Anticancer Activity

Another investigation focused on the mechanistic pathways influenced by this compound revealed that it activates caspases involved in apoptosis while inhibiting key signaling pathways necessary for tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide, and how can intermediates be optimized?

  • Methodology : The synthesis involves multi-step reactions, including condensation of 4-fluoroaniline derivatives with isocyanides to form intermediates like 4-fluoro-N-(substituted phenyl)benzenecarboximidoyl chloride, followed by cyclization with sodium azide or similar reagents. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Optimization may include adjusting reaction temperatures (e.g., 60–80°C for cyclization) and catalyst selection (e.g., POCl₃ for thiadiazole ring closure) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns, particularly for fluorophenyl and methylsulfanyl groups.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (≥98% recommended for biological assays).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated for C₁₆H₁₁ClFN₅OS₂: 427.3 g/mol) .

Q. How can researchers address solubility challenges during in vitro testing of this compound?

  • Methodology : Due to its hydrophobic thiadiazole and pyrimidine moieties, use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Pre-solubilize the compound in DMSO before diluting with assay buffer. Dynamic light scattering (DLS) can monitor aggregation in aqueous solutions .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound’s derivatives?

  • Methodology :

  • Substitution Analysis : Systematically modify substituents (e.g., replacing 4-fluorophenyl with trifluoromethyl groups to enhance metabolic stability ).
  • Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) and correlate activity with electronic (Hammett σ) or steric (Taft parameters) descriptors.
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding modes and guide synthetic modifications .

Q. What experimental approaches are suitable for identifying this compound’s biological targets?

  • Methodology :

  • Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates, followed by LC-MS/MS to identify binding proteins.
  • Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to screen for inhibitory activity.
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal pathways sensitized to the compound .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450 isoforms).
  • Data Meta-Analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate and normalize results from independent studies .

Q. What are the best practices for evaluating this compound’s stability in long-term biological assays?

  • Methodology :

  • Accelerated Stability Studies : Store the compound at 4°C, 25°C, and 37°C for 1–4 weeks, then quantify degradation via HPLC.
  • Light Sensitivity : Use amber vials to prevent photodegradation of the thiadiazole ring.
  • Mass Balance Analysis : Track recovery of parent compound and degradation products (e.g., sulfoxide derivatives) in PBS or cell media .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Molecular Dynamics Simulations : Simulate compound-receptor interactions (GROMACS) to identify key binding residues.
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methylsulfanyl → sulfone).
  • ADMET Prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for bioavailability .

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